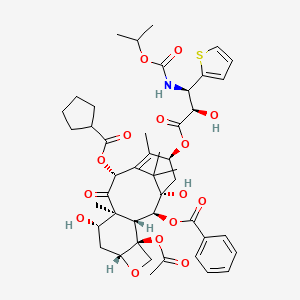

Simotaxel

Vue d'ensemble

Description

Le simotaxel est un dérivé taxane de troisième génération semi-synthétique, biodisponible par voie orale et un agent stabilisateur des microtubules, doté d'une activité antinéoplasique potentielle . Il a été développé grâce à une collaboration entre Wyeth (plus tard Pfizer) et Taxolog en tant que traitement potentiel du cancer . Le this compound se lie à la tubuline, favorise l'assemblage et la stabilisation des microtubules et empêche la dépolymérisation des microtubules, ce qui entraîne un arrêt en G2/M, une apoptose et une inhibition de la prolifération cellulaire dans les cellules tumorales sensibles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le simotaxel est synthétisé par une voie semi-synthétique, en partant de taxanes d'origine naturelle. La synthèse implique plusieurs étapes, notamment des réactions d'estérification, d'acylation et de cyclisation. Les intermédiaires clés sont fonctionnalisés pour introduire les substituants souhaités, suivis d'une purification et d'une caractérisation .

Méthodes de production industrielle

La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de techniques de pointe telles que la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le simotaxel subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux substituants sur le noyau taxane.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes et les chlorures d'acyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun ayant des propriétés chimiques et biologiques distinctes .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les dérivés taxane et leurs propriétés chimiques.

Biologie : Investigated for its effects on microtubule dynamics and cell division.

Médecine : Exploré en tant qu'agent anticancéreux potentiel, en particulier pour traiter les tumeurs multi-résistantes aux médicaments.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques

Mécanisme d'action

Le this compound exerce ses effets en se liant à la tubuline, une protéine qui est un élément clé des microtubules. Cette liaison favorise l'assemblage et la stabilisation des microtubules, empêchant leur dépolymérisation. Par conséquent, le this compound induit un arrêt du cycle cellulaire en G2/M, conduisant à l'apoptose et à l'inhibition de la prolifération cellulaire dans les cellules tumorales. Le composé est un mauvais substrat pour les mécanismes de résistance aux médicaments liés à la P-glycoprotéine, ce qui le rend efficace contre les tumeurs multi-résistantes aux médicaments .

Applications De Recherche Scientifique

Simotaxel has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying taxane derivatives and their chemical properties.

Biology: Investigated for its effects on microtubule dynamics and cell division.

Medicine: Explored as a potential anticancer agent, particularly for treating multi-drug resistant tumors.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mécanisme D'action

Simotaxel exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding promotes microtubule assembly and stabilization, preventing their depolymerization. As a result, this compound induces G2/M cell cycle arrest, leading to apoptosis and inhibition of cell proliferation in tumor cells. The compound is a poor substrate for P-glycoprotein-related drug resistance mechanisms, making it effective against multi-drug resistant tumors .

Comparaison Avec Des Composés Similaires

Composés similaires

Paclitaxel : Un dérivé taxane de première génération ayant des propriétés de stabilisation des microtubules similaires.

Unicité du simotaxel

Le this compound est unique en raison de sa conception de troisième génération, qui offre une biodisponibilité orale et une puissance améliorées par rapport aux dérivés taxane précédents. Il surmonte également les mécanismes de résistance qui limitent l'efficacité du paclitaxel et du docétaxel dans certains types de cellules tumorales .

Propriétés

Numéro CAS |

791635-59-1 |

|---|---|

Formule moléculaire |

C46H57NO15S |

Poids moléculaire |

896.0 g/mol |

Nom IUPAC |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopentanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3R)-2-hydroxy-3-(propan-2-yloxycarbonylamino)-3-thiophen-2-ylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C46H57NO15S/c1-23(2)58-42(55)47-33(29-18-13-19-63-29)34(50)41(54)59-28-21-46(56)38(61-40(53)27-14-9-8-10-15-27)36-44(7,30(49)20-31-45(36,22-57-31)62-25(4)48)37(51)35(32(24(28)3)43(46,5)6)60-39(52)26-16-11-12-17-26/h8-10,13-15,18-19,23,26,28,30-31,33-36,38,49-50,56H,11-12,16-17,20-22H2,1-7H3,(H,47,55)/t28-,30-,31+,33-,34+,35+,36-,38-,44+,45-,46+/m0/s1 |

Clé InChI |

SLGIWUWTSWJBQE-VLCCYYTCSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |

SMILES isomérique |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |

SMILES canonique |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |

Apparence |

Solid powder |

| 791635-59-1 | |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TL909; TL-909; TL 909; MST997; MST-997; MST 997; Simotaxel. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)

![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)

![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)

![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)

![2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol](/img/structure/B1680910.png)

![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)